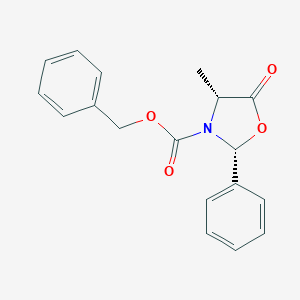

(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Descripción general

Descripción

(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its utility in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. Its structure features a five-membered oxazolidinone ring, which is a common motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one typically involves the reaction of an appropriate amino alcohol with a carbonyl compound. One common method includes the cyclization of N-benzyloxycarbonyl-protected amino alcohols with phenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols.

Aplicaciones Científicas De Investigación

Industrial Production

For large-scale synthesis, continuous flow techniques are advantageous as they enhance efficiency and yield while reducing production costs. Automated reactors and optimized reaction conditions are employed to facilitate this process .

Asymmetric Synthesis

One of the primary applications of (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is as a chiral auxiliary in asymmetric synthesis. It aids in the formation of chiral centers in target molecules by generating diastereomeric intermediates that can be selectively transformed into desired enantiomers .

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various microbial strains.

- Anticancer Activity : Studies suggest that oxazolidinone derivatives can induce apoptosis in cancer cells and inhibit oncogenic pathways .

A study highlighted that modifications on the oxazolidinone ring significantly influence biological activity, suggesting a structure–activity relationship (SAR) that can be exploited for drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role in synthesizing chiral drugs. Its ability to enhance the selectivity of existing chemotherapeutics indicates its potential in improving therapeutic efficacy while minimizing side effects .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral auxiliary contributes to the production of high-value products essential for drug formulation .

Anticancer Activity Study

A notable study explored the anticancer properties of various oxazolidinone derivatives, including (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyloxazolidinone. The findings indicated significant cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific oncogenic pathways.

| Compound | Activity | Reference |

|---|---|---|

| (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyloxazolidinone | Anticancer | |

| EF24 analogs | IKKb inhibition | |

| Various piperidine derivatives | Antitumor |

This study emphasizes the importance of structural modifications in enhancing biological activity and provides insights into potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomerically pure products.

Comparación Con Compuestos Similares

Similar Compounds

(2R,4R)-4-Methyl-2-phenyl-1,3-oxazolidin-5-one: Lacks the benzyloxycarbonyl group but shares the oxazolidinone core.

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one: The enantiomer of the compound .

(2R,4R)-3-Benzyloxycarbonyl-4-ethyl-2-phenyl-1,3-oxazolidin-5-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one lies in its specific stereochemistry and functional groups, which make it particularly effective as a chiral auxiliary. Its ability to form stable diastereomeric intermediates is a key feature that distinguishes it from other similar compounds.

Actividad Biológica

(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative known for its significant role in asymmetric synthesis and potential biological activities. This compound features a five-membered oxazolidinone ring, which is a common structural motif in various biologically active molecules. Its applications span across medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

- Molecular Formula : CHNO

- Molar Mass : 311.33 g/mol

- Density : 1.246 g/cm³

- Boiling Point : 510.0 ± 50.0 °C

- Flash Point : 262.228 °C

- pKa : -3.12 ± 0.60 (predicted) .

The biological activity of this compound is primarily attributed to its ability to act as a chiral auxiliary in asymmetric synthesis. This facilitates the formation of chiral centers in target molecules through the generation of diastereomeric intermediates that can be selectively transformed into desired enantiomerically pure products .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific oncogenic pathways .

A study highlighted that oxazolidinone derivatives could enhance the efficacy of existing chemotherapeutics by improving their selectivity and reducing side effects . The structure–activity relationship (SAR) studies suggest that modifications on the oxazolidinone ring can significantly influence biological activity.

| Compound | Activity | Reference |

|---|---|---|

| (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyloxazolidinone | Anticancer | |

| EF24 analogs | IKKb inhibition | |

| Various piperidine derivatives | Antitumor |

Neuroprotective Effects

There is emerging evidence suggesting that oxazolidinones may also possess neuroprotective properties. Some studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s . The ability to modulate cholinergic activity may provide therapeutic benefits in cognitive disorders.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a recent study, researchers synthesized a series of oxazolidinone derivatives including this compound and evaluated their anticancer activity against several human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like bleomycin.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of oxazolidinones in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals, suggesting potential for further development as therapeutic agents for neurodegenerative conditions.

Propiedades

IUPAC Name |

benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPAXEIEXNCGOJ-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143564-89-0 | |

| Record name | Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.